![molecular formula C13H15NO4S B12607652 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene CAS No. 648957-18-0](/img/structure/B12607652.png)
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene: is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of methoxy groups, a nitroethenyl group, and a prop-2-en-1-ylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene typically involves the following steps:
Alkylation: The prop-2-en-1-ylsulfanyl group can be introduced via an alkylation reaction using an appropriate alkylating agent.
Methoxylation: The methoxy groups can be introduced through a methoxylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitroethenyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Amino derivatives: Formed through the reduction of the nitro group.
Ethyl derivatives: Formed through the reduction of the nitroethenyl group.
Substituted derivatives: Formed through nucleophilic substitution of the methoxy groups.
Scientific Research Applications
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.
Chemical Biology: Used in studies to understand the interactions of nitroalkenes with biological systems.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and prop-2-en-1-ylsulfanyl groups can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxy-2-(2-nitroethenyl)benzene: Lacks the prop-2-en-1-ylsulfanyl group.
1,4-Dimethoxy-2-nitrobenzene: Lacks both the nitroethenyl and prop-2-en-1-ylsulfanyl groups.
1,4-Dimethoxybenzene: Lacks the nitro, nitroethenyl, and prop-2-en-1-ylsulfanyl groups.
Uniqueness
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
648957-18-0 |
|---|---|
Molecular Formula |
C13H15NO4S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
1,4-dimethoxy-2-(2-nitroethenyl)-5-prop-2-enylsulfanylbenzene |
InChI |
InChI=1S/C13H15NO4S/c1-4-7-19-13-9-11(17-2)10(5-6-14(15)16)8-12(13)18-3/h4-6,8-9H,1,7H2,2-3H3 |
InChI Key |
FFSAMKINOJLNLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


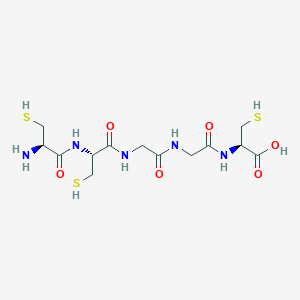
![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
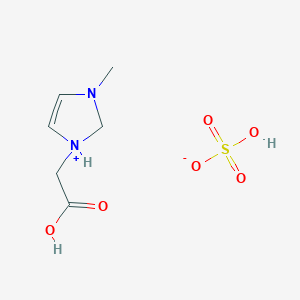
![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
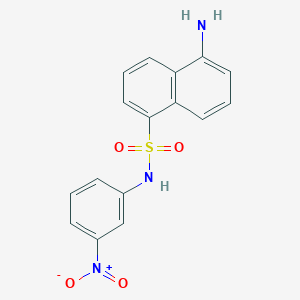
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)

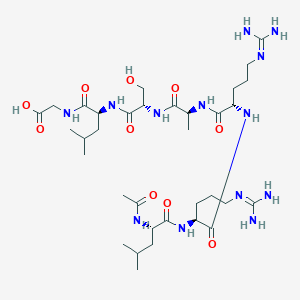
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)
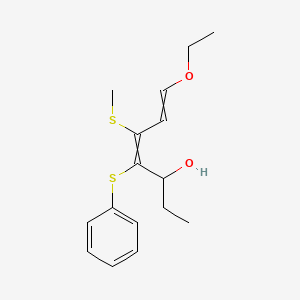
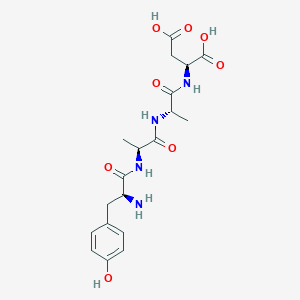
![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)-](/img/structure/B12607645.png)

